Cas no 5369-62-0 (3,3-dimethyloxirane-2-carbaldehyde)

3,3-Dimethyloxirane-2-carbaldehyde is a highly reactive epoxide-aldehyde hybrid compound, valued for its bifunctional reactivity in synthetic organic chemistry. The strained oxirane ring and aldehyde group enable diverse transformations, including nucleophilic ring-opening reactions and carbonyl-based condensations. Its sterically hindered structure enhances selectivity in stereospecific syntheses, making it useful for constructing complex chiral intermediates. The compound is particularly relevant in pharmaceutical and fine chemical applications, where it serves as a precursor for heterocyclic compounds and specialty materials. Stability under controlled conditions and compatibility with common reagents further contribute to its utility in multistep synthetic routes. Proper handling is required due to its potential sensitivity to moisture and strong nucleophiles.
3,3-dimethyloxirane-2-carbaldehyde structure
5369-62-0 structure
Product Name:3,3-dimethyloxirane-2-carbaldehyde
CAS No:5369-62-0
MF:C5H8O2
MW:100.115821838379
MDL:MFCD24673793
CID:2855284
PubChem ID:12872197
Update Time:2025-05-24

3,3-dimethyloxirane-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyloxirane-2-carbaldehyde
    • SCHEMBL10398856
    • 5369-62-0
    • EN300-302256
    • Z1511743636
    • CHEBI:193603
    • MDL: MFCD24673793
    • Inchi: 1S/C5H8O2/c1-5(2)4(3-6)7-5/h3-4H,1-2H3
    • InChI Key: GLZFKAYNZITDIA-UHFFFAOYSA-N
    • SMILES: O1C(C=O)C1(C)C

Computed Properties

  • Exact Mass: 100.052429494Da
  • Monoisotopic Mass: 100.052429494Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 96.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 29.6Ų

3,3-dimethyloxirane-2-carbaldehyde Pricemore >>

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3,3-dimethyloxirane-2-carbaldehyde Related Literature

Additional information on 3,3-dimethyloxirane-2-carbaldehyde

Comprehensive Overview of 3,3-dimethyloxirane-2-carbaldehyde (CAS No. 5369-62-0)

3,3-dimethyloxirane-2-carbaldehyde (CAS No. 5369-62-0) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and industrial applications. This epoxide derivative, characterized by its unique oxirane ring and aldehyde functional group, serves as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its molecular structure, combining reactivity and stability, makes it a valuable building block for researchers and manufacturers alike.

The compound's systematic name, 3,3-dimethyloxirane-2-carbaldehyde, reflects its structural features: a three-membered epoxide ring substituted with two methyl groups at the 3-position and an aldehyde moiety at the 2-position. This configuration contributes to its reactivity in nucleophilic ring-opening reactions, a property highly sought after in organic synthesis. Recent studies highlight its role in the development of chiral auxiliaries and asymmetric catalysts, aligning with the growing demand for enantioselective synthesis methods in the pharmaceutical industry.

In the context of green chemistry trends, researchers are exploring sustainable production methods for 3,3-dimethyloxirane-2-carbaldehyde. Innovations in biocatalysis and flow chemistry have shown promise in reducing energy consumption and waste generation during its synthesis. These advancements respond to the increasing focus on environmentally friendly chemical processes, a topic frequently searched in academic and industrial databases. The compound's potential applications in biodegradable materials further enhance its relevance in eco-conscious research initiatives.

Analytical characterization of CAS No. 5369-62-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for quality control in industrial settings, where purity standards are rigorously maintained. The compound's stability under various storage conditions is another area of practical interest, with optimal preservation strategies being a common query among laboratory professionals and procurement specialists.

From a commercial perspective, 3,3-dimethyloxirane-2-carbaldehyde is available in varying purity grades to suit different application requirements. Suppliers often provide technical data sheets detailing its physical properties, including melting point, boiling point, and solubility characteristics. These parameters are essential for formulators developing new products in sectors ranging from specialty chemicals to advanced material sciences.

The safety profile of 5369-62-0 has been extensively documented, with appropriate handling procedures established for laboratory and industrial use. While not classified as hazardous under standard regulations, proper personal protective equipment is recommended when working with this chemical, in line with general laboratory safety protocols that dominate workplace safety discussions.

Looking forward, the applications of 3,3-dimethyloxirane-2-carbaldehyde continue to expand. Current research explores its potential in polymer chemistry, where it may serve as a cross-linking agent or monomer precursor. Its role in flavor and fragrance synthesis is another developing area, particularly for creating complex aroma molecules with specific stereochemical requirements.

For researchers investigating structure-activity relationships, this compound offers interesting possibilities due to its constrained cyclic structure combined with reactive functionalities. The presence of both the strained oxirane ring and the aldehyde group allows for diverse chemical transformations, making it a valuable tool in medicinal chemistry programs targeting novel bioactive compounds.

In summary, 3,3-dimethyloxirane-2-carbaldehyde (CAS No. 5369-62-0) represents an important chemical entity with wide-ranging applications. Its unique structural features and reactivity profile continue to inspire innovation across multiple scientific disciplines, while evolving production methods address contemporary concerns about sustainable chemistry practices.

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